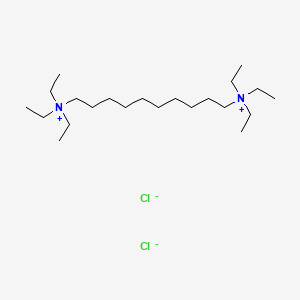

N,N,N,N',N',N'-Hexaethyldecyl-1,10-diammonium dichloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

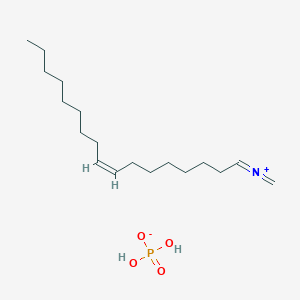

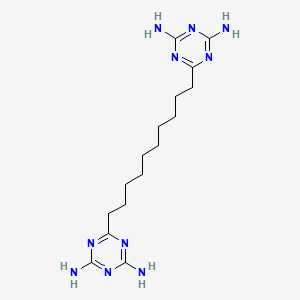

Dicloruro de N,N,N,N’,N’,N’-hexaethyldecil-1,10-diamonio: es un compuesto de amonio cuaternario con la fórmula molecular C22H50Cl2N2 y un peso molecular de 413,55 g/mol . Este compuesto es conocido por sus propiedades surfactantes y se utiliza en diversas aplicaciones industriales y de investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Dicloruro de N,N,N,N’,N’,N’-hexaethyldecil-1,10-diamonio normalmente implica la reacción de decilamina con trietilamina en presencia de ácido clorhídrico . La reacción se lleva a cabo de la siguiente manera:

- El intermedio se hace reaccionar entonces con trietilamina y ácido clorhídrico para producir el producto final, Dicloruro de N,N,N,N’,N’,N’-hexaethyldecil-1,10-diamonio .

Decilamina: se hace reaccionar con para formar el intermedio .

Métodos de producción industrial: La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

Reactores por lotes o continuos: para asegurar una mezcla y reacción eficientes.

Pasos de purificación: como filtración y cristalización para obtener el compuesto puro.

Análisis De Reacciones Químicas

Tipos de reacciones: Dicloruro de N,N,N,N’,N’,N’-hexaethyldecil-1,10-diamonio experimenta diversas reacciones químicas, incluyendo:

Reacciones de sustitución: El compuesto puede experimentar reacciones de sustitución nucleófila donde los iones cloruro son reemplazados por otros nucleófilos.

Oxidación y reducción: El compuesto se puede oxidar o reducir bajo condiciones específicas, aunque estas reacciones son menos comunes.

Reactivos y condiciones comunes:

Nucleófilos: como o se utilizan comúnmente en reacciones de sustitución.

Agentes oxidantes: como permanganato de potasio o agentes reductores como borohidruro de sodio se pueden utilizar para reacciones de oxidación y reducción.

Principales productos:

Reacciones de sustitución: Los principales productos suelen ser los compuestos de amonio sustituidos.

Oxidación y reducción: Los productos dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Dicloruro de N,N,N,N’,N’,N’-hexaethyldecil-1,10-diamonio tiene un amplio rango de aplicaciones en la investigación científica:

Química: Utilizado como surfactante y catalizador de transferencia de fase en diversas reacciones químicas.

Biología: Empleado en el cultivo celular y la biología molecular por sus propiedades antimicrobianas.

Medicina: Investigado para su posible uso en sistemas de administración de fármacos debido a su capacidad para interactuar con las membranas biológicas.

Industria: Utilizado en la formulación de agentes de limpieza, desinfectantes y productos para el cuidado personal

Mecanismo De Acción

El mecanismo de acción de Dicloruro de N,N,N,N’,N’,N’-hexaethyldecil-1,10-diamonio implica su interacción con las membranas celulares. El compuesto interrumpe la bicapa lipídica de las membranas celulares microbianas, lo que lleva a la lisis y muerte celular. Esta acción antimicrobiana se debe principalmente a la naturaleza catiónica del compuesto, que le permite interactuar con los componentes cargados negativamente de la membrana celular .

Comparación Con Compuestos Similares

Compuestos similares:

- Dicloruro de N,N,N,N’,N’,N’-hexametildecil-1,10-diamonio

- Dicloruro de N,N,N,N’,N’,N’-hexapropildecil-1,10-diamonio

Comparación:

- Dicloruro de N,N,N,N’,N’,N’-hexaethyldecil-1,10-diamonio es único debido a su longitud específica de cadena alquílica y grupos etilo, que proporcionan propiedades surfactantes distintas en comparación con sus homólogos metilo y propilo.

- Los análogos hexametilo y hexapropilo tienen diferentes propiedades de solubilidad y antimicrobianas, lo que hace que Dicloruro de N,N,N,N’,N’,N’-hexaethyldecil-1,10-diamonio sea particularmente adecuado para ciertas aplicaciones .

Propiedades

Número CAS |

97635-50-2 |

|---|---|

Fórmula molecular |

C22H50Cl2N2 |

Peso molecular |

413.5 g/mol |

Nombre IUPAC |

triethyl-[10-(triethylazaniumyl)decyl]azanium;dichloride |

InChI |

InChI=1S/C22H50N2.2ClH/c1-7-23(8-2,9-3)21-19-17-15-13-14-16-18-20-22-24(10-4,11-5)12-6;;/h7-22H2,1-6H3;2*1H/q+2;;/p-2 |

Clave InChI |

RZQGVVITWFMVQR-UHFFFAOYSA-L |

SMILES canónico |

CC[N+](CC)(CC)CCCCCCCCCC[N+](CC)(CC)CC.[Cl-].[Cl-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-Methoxyethoxy)ethyl]benzene-1,4-diamine](/img/structure/B12676970.png)

![1-Chloro-9-methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B12676999.png)